9-Acetyl-1H-purin-6(9H)-one, also known as 9-acetyl-1H-purin-6-one, is a purine derivative that has garnered attention in various fields of scientific research. This compound is classified under the category of purine analogs and is primarily studied for its potential biological activities and applications in medicinal chemistry.
The compound is synthesized from purine derivatives, notably through the acetylation of hypoxanthine using acetic anhydride in the presence of catalysts like pyridine. This method allows for the introduction of an acetyl group at the 9 position of the purine ring, resulting in the formation of 9-Acetyl-1H-purin-6(9H)-one.
9-Acetyl-1H-purin-6(9H)-one belongs to the class of heterocyclic compounds, specifically purines, which are essential components of nucleic acids. It is categorized as a purinone due to the presence of a ketone functional group on the purine structure.
The synthesis of 9-Acetyl-1H-purin-6(9H)-one typically involves acetylation reactions. One common synthetic route includes:
In industrial settings, optimized reaction conditions are employed to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are utilized to enhance production efficiency.
The molecular structure of 9-Acetyl-1H-purin-6(9H)-one consists of a purine ring system with an acetyl group attached at the 9 position. The InChI key for this compound is CMHKDVSDWIISHC-UHFFFAOYSA-N, and its molecular formula is CHNO.
Key structural data includes:
9-Acetyl-1H-purin-6(9H)-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 9-Acetyl-1H-purin-6(9H)-one involves its interaction with various molecular targets, including enzymes and nucleic acids. The acetyl group plays a crucial role in influencing binding affinity and specificity towards these targets.
Upon binding to specific enzymes, this compound may inhibit or activate their activity, leading to alterations in biochemical pathways such as DNA replication and transcription. Research suggests that it may have potential therapeutic applications due to its ability to modulate enzyme activity.
Key physical properties include:
Chemical properties include:
The applications of 9-Acetyl-1H-purin-6(9H)-one span several fields:
The introduction of the acetyl group at the N-9 position relies on the differential nucleophilicity of purine nitrogen atoms under controlled conditions. The N-9 position exhibits greater nucleophilicity compared to N-7 in neutral or mildly basic environments, enabling selective acetylation. This is typically achieved using acetic anhydride as the acetyl donor in aprotic solvents such as acetonitrile or dichloromethane. Key factors influencing regioselectivity include:
Construction of the purinone scaffold preceding N-acetylation employs cyclocondensation strategies, with 4,5-diaminopyrimidine intermediates serving as pivotal precursors. Cyclization techniques include:
Table 1: Cyclization Methods for Purinone Core Formation
Cyclizing Agent | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Formic Acid | 100 | Water | 6 | 60–70 |
Triethyl orthoformate | 120 | Acetic anhydride | 3 | 80–92 |
Triethyl orthoacetate | 130 | Acetic anhydride | 4 | 75–85 |
Orthoester reagents (triethyl orthoformate, orthoacetate, orthopropionate) serve as versatile carbon sources for constructing the imidazole segment of purinones. Their mechanism involves:
Temperature critically influences yield and purity during synthesis of the 4,5-diaminopyrimidine intermediate (precursor to 9-acetyl-1H-purin-6(9H)-one). Key stages include:
Table 2: Temperature Effects on Diaminopyrimidine Intermediate Synthesis
Reaction Step | Optimal Temp (°C) | Yield (%) | Impurity Profile |
---|---|---|---|
Nitroso reduction | 15 | 85–90 | <5% pyrimidone deamination products |
Nitroso reduction | 35 | 40–50 | 30–40% degradation products |
Orthoformate cyclization | 120 | 80–92 | <8% deacetylated purinone |
Orthoformate cyclization | 100 | 60–70 | 20–30% uncyclized diaminopyrimidine |
The tert-butoxycarbonyl (Boc) protecting group is often employed for purine N-9 protection during multi-step syntheses but requires removal under acidic conditions incompatible with acid-sensitive functionalities. In contrast, the acetyl group offers distinct advantages:
Table 3: Comparative Stability and Deprotection of N-9 Protecting Groups
Protecting Group | Deprotection Reagent | Conditions | Acid-Sensitive Group Stability | Base-Sensitive Group Stability |
---|---|---|---|---|
Acetyl | K₂CO₃/MeOH | 25°C, 2 h | Stable | Low stability |
Acetyl | NH₃/MeOH | 0°C, 12 h | Stable | Moderate stability |
Boc | TFA/DCM (50%) | 0°C to 25°C, 1 h | Low stability | Stable |
Boc/Acetyl | KOTMS/PrCN | 25°C, 30 min | Stable | Stable |
The KOTMS/PrCN system demonstrates exceptional versatility, achieving >95% deprotection yield for both Boc and acetyl groups while preserving functionality critical for advanced purine derivatization, such as halogen atoms for cross-coupling or nitro groups for reduction [2]. This positions 9-acetyl protection as a synthetically strategic choice for complex purinone synthesis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: